molecular formula C8H8N2O2 B578972 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol CAS No. 19385-59-2

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol

Cat. No.: B578972
CAS No.: 19385-59-2
M. Wt: 164.164
InChI Key: SJJBSANQVKJKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Compounds based on the isoxazolo[5,4-b]pyridine structure have demonstrated a remarkable range of biological activities, including antibacterial and anticancer properties . This core structure is recognized for its similarity to purine bases, positioning it as a potential antimetabolite that can compete with natural purines in nucleic acid synthesis pathways . This mechanism is a cornerstone of several established cancer therapies. Extensive research on closely related heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, provides a strong rationale for its investigation. These analogs have been identified as potent inhibitors of key enzymes and receptors involved in carcinogenesis, most notably the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a primary driver of tumor angiogenesis; inhibiting its activity blocks the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby suppressing tumor growth and metastasis . The structural features of this compound make it a valuable precursor or building block for synthesizing more complex molecules targeted at these specific oncogenic pathways . Its primary research value lies in its potential as a versatile scaffold for the design and discovery of new targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-3-6(11)7-5(2)10-12-8(7)9-4/h3H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLAZKRKFPZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)ON=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,6 Dimethylisoxazolo 5,4 B Pyridin 4 Ol and Its Analogues

Retrosynthetic Disconnection Strategies for the Isoxazolo[5,4-b]pyridine (B12869864) Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For the isoxazolo[5,4-b]pyridine core, two primary disconnection strategies are prevalent, reflecting the two main ways the fused bicyclic system can be constructed. researchgate.netnih.gov

Disconnection of the Isoxazole (B147169) Ring: This strategy involves breaking the bonds of the isoxazole ring while keeping the pyridine (B92270) ring intact. This leads to a functionalized pyridine precursor. The key disconnections are typically the N-O and C-C bonds of the isoxazole moiety. This approach suggests a synthesis that starts with a suitably substituted pyridine and builds the isoxazole ring onto it in the final steps. A common precursor would be a 2,3-disubstituted pyridine, such as a 2-amino-3-hydroxypyridine (B21099) or a 2-halo-3-nitropyridine, which can undergo cyclization to form the isoxazole ring. nih.govbeilstein-journals.org

Disconnection of the Pyridine Ring: Alternatively, the pyridine ring can be disconnected, leaving the isoxazole core as the starting point. This approach breaks the C-C and C-N bonds of the pyridine ring. The logical precursor is a functionalized isoxazole, most commonly a 4- or 5-aminoisoxazole. nih.govosi.lv The pyridine ring is then constructed onto this isoxazole core through annulation reactions with various carbon building blocks. This is a widely used strategy due to the availability of substituted aminoisoxazoles. bohrium.com

These two fundamental strategies give rise to the major synthetic approaches discussed in the following sections.

Convergent and Divergent Synthetic Approaches to the Isoxazolo[5,4-b]pyridine Skeleton

Both convergent and divergent strategies have been successfully employed to synthesize the isoxazolo[5,4-b]pyridine skeleton, offering flexibility in accessing a variety of analogues. researchgate.netbohrium.comresearchgate.net

A convergent synthesis brings together several individual fragments in the later stages of a reaction sequence, often in a single step. Multi-component reactions (MCRs) are a prime example of a convergent approach to the isoxazolo[5,4-b]pyridine core, where three or more starting materials are combined in one pot to rapidly build molecular complexity. nih.govresearchgate.net

A divergent synthesis allows for the creation of multiple different products from a common intermediate by varying the reaction conditions or reagents. researchgate.netresearchgate.net For instance, a reported divergent synthesis of isoxazolo[5,4-b]pyridines utilizes the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters. By selecting different silver salt catalysts, chemists can direct the reaction to produce either isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates as the major isomer from the same set of starting materials. researchgate.net This approach is highly valuable for creating chemical libraries of related but structurally distinct compounds.

This approach involves the formation of the isoxazole ring from a pre-existing, functionalized pyridine derivative. beilstein-journals.orgbeilstein-journals.org While less common for the [5,4-b] isomer compared to the annulation of a pyridine ring, the principles are well-established in the synthesis of isomeric isoxazolopyridines. For the related isoxazolo[4,5-b]pyridines, a key method involves the intramolecular nucleophilic substitution of a nitro group on a 2-chloro-3-nitropyridine (B167233) derivative. researchgate.netnih.govbeilstein-journals.org In this sequence, the pyridine nitrogen and the nitro group activate the ring for nucleophilic attack, leading to cyclization and formation of the isoxazole ring.

A general sequence is outlined below:

A starting 2-chloro-3-nitropyridine is reacted with a source of a two-carbon unit containing a nucleophilic carbon.

The resulting intermediate possesses a side chain capable of cyclizing onto the pyridine ring.

An intramolecular SNAr reaction, where an oxime oxygen attacks the carbon bearing the nitro group, leads to the closure of the isoxazole ring. researchgate.netbeilstein-journals.org

This strategy is particularly effective for installing electron-withdrawing groups onto the final heterocyclic system. beilstein-journals.org

The construction of the pyridine ring onto a pre-formed isoxazole core is a more frequently utilized and versatile strategy for synthesizing isoxazolo[5,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org The most common starting material for this approach is a 5-aminoisoxazole derivative, such as 5-amino-3-methylisoxazole (B44965). nih.govclockss.org The amino group of the isoxazole acts as a binucleophile, reacting with various bis-electrophilic partners to form the pyridine ring.

Several classes of reagents have been successfully used to achieve this transformation:

α,β-Unsaturated Ketones: The reaction of 5-amino-3-methylisoxazole with α,β-unsaturated ketones provides a regioselective route to isoxazolo[5,4-b]pyridines. nih.gov

Acrylate and Malononitrile (B47326) Derivatives: Reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile react with 5-aminoisoxazoles to yield highly functionalized isoxazolo[5,4-b]pyridines. The reaction proceeds through a sequence of nucleophilic addition, elimination, and subsequent intramolecular cyclization onto the nitrile function. clockss.org

1,3-Dicarbonyl Compounds: Condensation with 1,3-dicarbonyl compounds or their equivalents is a classic method for pyridine synthesis and has been applied to this system.

The general mechanism involves an initial Michael addition or condensation reaction, followed by intramolecular cyclization and an aromatization step, often through the elimination of water or another small molecule.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like isoxazolo[5,4-b]pyridines in a single synthetic operation. nih.govrsc.org These reactions are particularly advantageous for generating libraries of compounds for screening purposes.

One notable MCR involves the one-pot reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile. researchgate.netresearchgate.net This reaction, often accelerated by ultrasound irradiation with acetic acid acting as both solvent and catalyst, proceeds through a Knoevenagel condensation, Michael addition, and subsequent cyclization cascade to furnish the final product in high yields. researchgate.netresearchgate.net

Another powerful MCR strategy is the three-component condensation of an aromatic aldehyde, a C-H acid (such as dimedone, tetronic acid, or indan-1,3-dione), and 3-methylisoxazol-5-amine. researchgate.netscispace.com This reaction typically proceeds by first forming a Knoevenagel adduct between the aldehyde and the C-H acid, which then undergoes a Michael addition with the 5-aminoisoxazole, followed by cyclization and dehydration to yield the fused pyridine system. Microwave assistance has been shown to significantly improve reaction times and yields for these transformations. nih.govscispace.com

Table 1: Examples of Multi-Component Reactions for Isoxazolo[5,4-b]pyridine Synthesis

Reactant 1Reactant 2Reactant 3ConditionsProduct TypeReference
Aryl Glyoxal5-AminoisoxazoleMalononitrileUltrasound, Acetic AcidIsoxazolo[5,4-b]pyridines researchgate.net, researchgate.net
Aromatic AldehydeDimedone3-Methylisoxazol-5-amineMicrowave IrradiationIsoxazolo[5,4-b]quinolin-5(6H)-ones researchgate.net, scispace.com
Aromatic AldehydeTetronic Acid3-Methylisoxazol-5-amineMicrowave IrradiationIsoxazolo[5,4-b]pyridine products scispace.com

Chemo-, Regio-, and Stereoselective Formation of the Isoxazole Ring

The selective formation of the isoxazole ring is critical when the synthetic strategy involves building it onto a pyridine precursor. researchgate.net

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of isoxazole synthesis, this is often relevant when a molecule contains multiple carbonyl groups or other reactive sites. The classic synthesis of isoxazoles involves the condensation of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. If the two carbonyl groups have different reactivities (e.g., a ketone vs. an ester), hydroxylamine can be directed to react selectively with the more electrophilic carbonyl, controlling the final structure.

Regioselectivity , the control of the orientation of ring closure, is paramount. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can lead to two different regioisomeric isoxazoles. The reaction pathway and resulting regiochemistry are influenced by factors such as pH and the specific nature of the substituents. nanobioletters.com In the synthesis of fused systems like isoxazolo[4,5-b]pyridines via intramolecular cyclization of an oxime derived from a 2-chloro-3-formyl-pyridine derivative, the regioselectivity is inherently controlled by the fixed positions of the reacting functional groups on the pyridine ring, ensuring the formation of the desired isomer. researchgate.netbeilstein-journals.org

Stereoselectivity is generally not a factor in the formation of the aromatic isoxazole ring itself. However, it becomes important when chiral centers are present on the substituents attached to the ring or when creating related, non-aromatic analogues.

Annulation Reactions for the Pyridine Moiety Construction

Annulation reactions that build the pyridine ring onto an existing isoxazole are a cornerstone of isoxazolo[5,4-b]pyridine synthesis. researchgate.netbohrium.comresearchgate.net As mentioned in section 2.2.2, these methods typically start with a 5-aminoisoxazole and employ a C-C-C-C-N or a C-C-C-N-C building block to complete the six-membered pyridine ring.

The reaction of 5-aminoisoxazoles with α,β-unsaturated carbonyl compounds represents a classic Friedländer-type annulation. The mechanism involves an initial Michael addition of the amino group to the unsaturated system, followed by intramolecular cyclization of the enamine onto the carbonyl group, and subsequent dehydration to yield the aromatic pyridine ring. The regioselectivity of this process is generally high. nih.gov

A conceptually novel and advanced method for pyridine construction involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov In this one-pot procedure, an isoxazole is treated with a vinyldiazomethane in the presence of a rhodium catalyst. The reaction proceeds through the formation of a rhodium carbenoid, which reacts with the isoxazole to induce a ring expansion. The resulting intermediate then undergoes rearrangement and oxidation to furnish a highly functionalized pyridine. This method provides access to pyridine structures that may be difficult to obtain through traditional condensation reactions. nih.gov

Table 2: Key Annulation Reactions for Pyridine Moiety Construction

Isoxazole PrecursorAnnulation PartnerKey Reaction TypeProductReference
5-Amino-3-methylisoxazoleα,β-Unsaturated KetonesMichael Addition / CyclocondensationSubstituted Isoxazolo[5,4-b]pyridines nih.gov
5-Amino-3-methylisoxazoleEthyl 2-cyano-3-ethoxyacrylateAddition-Elimination / CyclizationEthyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate clockss.org
3,5-Dimethylisoxazole(E)-StyrylvinyldiazoacetateRh-Carbenoid Ring Expansion / RearrangementHighly Functionalized Pyridines nih.gov

Friedländer Condensation Approaches

The Friedländer annulation, a classical method for synthesizing quinolines, can be conceptually adapted for constructing the pyridine portion of the isoxazolo[5,4-b]pyridine system. This approach typically involves the condensation of a 5-aminoisoxazole derivative, bearing a suitable ortho-functional group, with a compound containing a reactive α-methylene ketone. For instance, the condensation of 5-aminoisoxazoles with dicarbonyl compounds like diethyl 2-oxosuccinate sodium salt in an acidic medium proceeds to form intermediates that can be cyclized to yield the fused pyridine ring. researchgate.net While not a direct Friedländer reaction, this cyclocondensation strategy builds upon the same principle of annulating a pyridine ring onto a pre-existing amino-heterocycle. The reaction of 5-amino-3-methylisoxazole with various carbonyl compounds under acidic catalysis represents a key strategy for accessing the core structure. researchgate.net

Cyclization Reactions involving Nitrosation and Nucleophilic Aromatic Substitution

A highly effective strategy for synthesizing the isoxazolo[5,4-b]pyridine scaffold involves a sequence of reactions beginning with substituted 2-chloro-3-nitropyridines. nih.gov This method hinges on an intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group as the key cyclization step. nih.govrsc.org

The general synthetic pathway proceeds as follows:

Substitution: A readily available 2-chloro-3-nitropyridine is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like sodium hydride (NaH). This step introduces a carbon side chain at the 2-position of the pyridine ring.

Nitrosation: The resulting intermediate is not isolated but is subjected to in-situ nitrosation using reagents like sodium nitrite (B80452) in an acidic environment. This converts the active methylene (B1212753) group on the side chain into an isonitroso (oxime) functionality.

Cyclization (Intramolecular SNAr): The crucial ring-closing step is achieved by treating the isonitroso compound with a base, such as potassium carbonate (K₂CO₃). The oxime oxygen acts as an internal nucleophile, attacking the carbon bearing the nitro group and displacing it to form the isoxazole ring, thus completing the fused heterocyclic system. nih.gov

This methodology is notable for its use of accessible starting materials and its mild reaction conditions for the cyclization step. nih.gov

Table 1: Key Reaction Steps in the Synthesis of Isoxazolopyridines via Nitrosation and SNAr

Step Reactants Reagents Key Transformation Reference
1. Substitution 2-Chloro-3-nitropyridines, Ethyl Acetoacetate NaH C-C bond formation at pyridine C2 nih.gov
2. Nitrosation Intermediate from Step 1 Sodium Nitrite, Acid Formation of isonitroso (oxime) group nih.gov

Functional Group Interconversions and Derivatization at the 4-Hydroxyl and Methyl Positions

Once the 3,6-dimethylisoxazolo[5,4-b]pyridin-4-ol core is synthesized, further structural diversity can be achieved through functional group interconversions. The 4-hydroxyl group is of particular interest as it exists in a tautomeric equilibrium with its corresponding 4-pyridone form. This duality allows for a range of derivatization reactions.

Drawing parallels from the closely related isomeric system, 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, which undergoes preferential reactions at the N1 nitrogen, the 4-hydroxyl/pyridone moiety of the target compound is a prime site for modification. researchgate.netnih.gov Potential derivatizations include:

O-Alkylation: Reaction with alkyl halides in the presence of a base to form 4-alkoxy derivatives.

O-Acylation: Treatment with acyl chlorides or anhydrides to produce 4-acyloxy esters. For example, N1-benzoyl and N1-(4-fluorobenzoyl) derivatives have been successfully synthesized on the isomeric scaffold, demonstrating the feasibility of acylation. nih.gov

O-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonate esters.

The methyl groups at the C3 and C6 positions offer additional handles for modification, potentially through radical halogenation followed by nucleophilic substitution, although such transformations require specific and often harsh conditions.

Catalytic and Organocatalytic Methods in the Synthesis of the Compound

Catalysis plays a crucial role in improving the efficiency and selectivity of synthetic routes toward isoxazolo[5,4-b]pyridines. Both organocatalytic and metal-based catalytic systems have been explored.

Brønsted Acid Catalysis: Simple organic acids have proven effective in catalyzing multicomponent reactions to form the fused heterocyclic system. For example, a three-component tandem Knoevenagel/Michael addition followed by cyclization to produce isoxazolo[5,4-b]pyridine derivatives can be catalyzed by a Brønsted acid. researchgate.net In some one-pot syntheses, acetic acid serves as both the solvent and the catalyst, promoting the reaction cascade. researchgate.net

Lewis Acid Catalysis: Iodine has been described as an effective catalyst for the synthesis of related 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives. researchgate.net

Advanced Heterogeneous Catalysis: While not yet reported specifically for this compound, the synthesis of analogous pyrazolo[3,4-b]pyridines has been achieved using a novel nano-magnetic metal-organic framework (MOF) based on Fe₃O₄@MIL-101(Cr). nih.gov This heterogeneous catalyst facilitates the reaction under solvent-free conditions and allows for easy separation and recycling, highlighting a potential future direction for the synthesis of the target compound. nih.gov

Table 2: Catalytic Approaches in the Synthesis of Isoxazolopyridines and Analogues

Catalyst Type Example Reaction Type Advantages Reference
Brønsted Acid Acetic Acid, p-TsOH Multicomponent Condensation/Cyclization Readily available, dual solvent/catalyst role researchgate.net, researchgate.net
Lewis Acid Iodine (I₂) Multicomponent Reaction Mild conditions, effective researchgate.net

Sustainable and Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of isoxazolo[5,4-b]pyridine synthesis, several green chemistry principles have been successfully applied.

Ultrasound Irradiation: A novel and efficient one-pot synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile has been developed using ultrasound irradiation as a non-conventional energy source. researchgate.net This sonochemical approach offers significant advantages, including drastically reduced reaction times, high product yields, and easy purification, while minimizing waste. researchgate.net

Green Solvents and Catalysts: The use of acetic acid as both a recyclable solvent and a catalyst aligns with green chemistry principles by reducing the need for hazardous organic solvents. researchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often by heating a mixture of neat reactants, represents a significant step towards sustainability. nih.gov This approach, demonstrated in the synthesis of related pyrazolo[3,4-b]pyridin-6-ones, minimizes solvent waste and can simplify product work-up. nih.gov

One-Pot Procedures: Multi-component, one-pot syntheses are inherently greener as they reduce the number of separate operational steps (work-up, purification, etc.), thereby saving energy, time, and materials. researchgate.netnih.gov

Flow Chemistry and Continuous Processing in Compound Synthesis

Flow chemistry offers a powerful platform for the synthesis of complex molecules, providing significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. d-nb.infonih.gov The synthesis of isoxazoles and related heterocycles is particularly amenable to flow-based methods. researchgate.net

A multi-step synthesis of trisubstituted isoxazoles has been successfully telescoped into a continuous flow process, encompassing oximation, chlorination, and cycloaddition steps. researchgate.net This approach is highly relevant for the synthesis of this compound.

Key advantages of applying flow chemistry to this synthesis include:

Enhanced Safety: Reactions involving unstable or hazardous intermediates, such as those generated during nitrosation or diazotization, can be performed with greater safety. pharmablock.com In a flow reactor, small quantities of the hazardous intermediate are generated and consumed in situ, preventing accumulation and reducing the risk of thermal runaway. researchgate.netpharmablock.com

Precise Process Control: Flow reactors allow for exquisite control over reaction parameters like temperature, pressure, and residence time, often leading to higher selectivity and improved yields. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors enables rapid heating and cooling, which is critical for controlling highly exothermic reactions. researchgate.net

Scalability: Scaling up a validated flow process is often more straightforward than for a batch process, involving running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov

The application of flow chemistry could streamline the synthesis of the title compound, particularly the key nitrosation and cyclization steps, leading to a more efficient and safer manufacturing process. researchgate.netpharmablock.com

Elucidation of Chemical Reactivity and Transformation Pathways of 3,6 Dimethylisoxazolo 5,4 B Pyridin 4 Ol

Electrophilic and Nucleophilic Reactivity at Heterocyclic Ring Positions

The isoxazolo[5,4-b]pyridine (B12869864) ring system exhibits a nuanced reactivity profile towards electrophiles and nucleophiles, a consequence of the electron-donating and withdrawing properties of its heteroatoms and substituents. The pyridine (B92270) ring is generally electron-deficient and thus more susceptible to nucleophilic attack, while the isoxazole (B147169) ring's reactivity is more complex.

Electrophilic Substitution: The pyridine ring is inherently deactivated towards electrophilic aromatic substitution due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This deactivation is somewhat mitigated by the electron-donating hydroxyl group at the 4-position and the methyl group at the 6-position. However, electrophilic attack is still expected to be challenging and likely to occur at the C5 and C7 positions, which are ortho and para to the activating hydroxyl group. The isoxazole ring is generally less reactive towards electrophiles.

Nucleophilic Substitution: The pyridine moiety of the isoxazolo[5,4-b]pyridine nucleus is more prone to nucleophilic attack, particularly at the C5 and C7 positions, which are ortho and para to the ring nitrogen. The presence of the hydroxyl group at C4, which can exist in tautomeric equilibrium with a pyridone form, further influences the electronic distribution and reactivity. In its pyridone form, the ring is more electron-rich and less susceptible to nucleophilic attack. However, under certain conditions, particularly if the hydroxyl group is converted to a better leaving group, nucleophilic substitution at the C4 position can occur. Studies on related halo-isoxazolopyridines have shown that the halogen atom at the 4-position is highly mobile and readily displaced by nucleophiles. researchgate.net

Reaction Mechanisms for Derivatization of the Hydroxyl Group

The hydroxyl group at the 4-position is a key site for functionalization, allowing for the synthesis of a variety of derivatives through etherification and esterification reactions.

Etherification: O-alkylation of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with an alkyl halide.

Esterification: The hydroxyl group can be readily acylated to form esters. This can be accomplished using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group attacks the carbonyl carbon of the acylating agent.

Derivatization Reaction Reagents and Conditions Plausible Mechanism
Etherification (O-alkylation) 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I)Nucleophilic substitution (SN2)
Esterification (O-acylation) Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride), Base (e.g., Pyridine)Nucleophilic acyl substitution

Reactivity of the Methyl Substituents: Side-Chain Functionalization

The methyl groups at the C3 and C6 positions are susceptible to a range of side-chain functionalization reactions, characteristic of methyl groups attached to heterocyclic rings.

Halogenation: The benzylic-like positions of the methyl groups can undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV irradiation. masterorganicchemistry.comchadsprep.comlibretexts.org This reaction proceeds via a free radical chain mechanism, leading to the formation of mono-, di-, or tri-halomethyl derivatives depending on the reaction conditions. The methyl group at C6, being on the pyridine ring, is expected to be more reactive in such benzylic-type halogenations. libretexts.org

Oxidation: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or hydroxymethyl groups. google.comrsc.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl groups to carboxylic acids. masterorganicchemistry.com More controlled oxidation to the aldehyde can be achieved using milder reagents. For instance, oxidation of methylpyridines to pyridine carboxylic acids has been reported using halogen oxidizing agents under the influence of actinic radiation. google.com

Ring-Opening, Ring-Closing, and Rearrangement Reactions of the Isoxazole-Pyridine System

The fused isoxazole-pyridine system can undergo a variety of fascinating ring-opening, ring-closing, and rearrangement reactions, often triggered by heat, light, or chemical reagents.

Base-Catalyzed Ring Opening: The isoxazole ring is susceptible to base-catalyzed ring opening. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, treatment with a base can lead to cleavage of the N-O bond, a common reactivity pattern for isoxazoles, which can lead to the formation of various open-chain or rearranged products. In some cases, this is followed by decarbonylation. beilstein-journals.orgbeilstein-journals.org

Boulton–Katritzky Rearrangement: This is a well-known rearrangement reaction for isoxazole systems. beilstein-journals.org For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl google.comrsc.orgresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov

Photochemical Rearrangements: Isoxazoles are known to undergo photochemical rearrangements upon UV irradiation. researchgate.net This often involves the homolytic cleavage of the N-O bond to form a diradical intermediate, which can then rearrange to form other heterocyclic systems such as oxazoles or azirines. The photodegradation of isoxazole derivatives in aqueous solutions has also been reported, proceeding through multiple reaction pathways including the cleavage of the N-O bond. nih.gov

Metal-Mediated and Organocatalyzed Transformations Involving the Compound

The isoxazolo[5,4-b]pyridine scaffold can participate in various metal-mediated and organocatalyzed reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of isoxazolo[5,4-b]pyridines are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.orgfrontiersin.org These reactions allow for the formation of carbon-carbon bonds by coupling the halo-isoxazolopyridine with organoboron reagents (Suzuki) or alkenes (Heck), providing access to a wide range of substituted derivatives.

Organocatalyzed Reactions: The synthesis of isoxazolopyridine derivatives can be achieved through organocatalyzed multicomponent reactions. For instance, (±)-camphor-10-sulfonic acid has been used as an effective and non-toxic organocatalyst for the synthesis of polycyclic-fused isoxazolo[4,5-e]pyridines. libretexts.org While this demonstrates the utility of organocatalysis in the synthesis of the scaffold, the direct use of 3,6-dimethylisoxazolo[5,4-b]pyridin-4-ol as a substrate in organocatalyzed transformations is less explored.

Transformation Typical Reagents/Catalysts Potential Application
Suzuki Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base, Organoboron reagentC-C bond formation at a halogenated position
Heck Reaction Pd catalyst (e.g., Pd(OAc)₂), Base, AlkeneVinylation at a halogenated position
Organocatalysis Chiral or achiral organocatalysts (e.g., CSA)Enantioselective or diastereoselective functionalization

Redox Chemistry of the Isoxazolo[5,4-b]pyridin-4-ol Nucleus

The redox behavior of this compound is influenced by both the pyridine and isoxazole rings, as well as the hydroxyl substituent.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.orgorganic-chemistry.orgnih.gov The resulting N-oxide exhibits altered reactivity, often facilitating nucleophilic substitution at the 2- and 4-positions of the pyridine ring. The hydroxyl group can also be oxidized, though this typically requires stronger oxidizing agents and may lead to ring degradation. The oxidation potential of pyridines is generally high, making direct C-H hydroxylation challenging. acs.org

Reduction: The pyridine ring can be reduced under various conditions, for example, by catalytic hydrogenation. This would lead to the corresponding piperidine (B6355638) derivative. The isoxazole ring can also be reduced, often with concomitant ring cleavage. The electrochemical reduction of pyridinium (B92312) ions has been studied, and the reduction potential is found to be surface-dependent. wpmucdn.com

Photochemical and Thermal Reactivity Studies

The isoxazolo[5,4-b]pyridine system is expected to exhibit interesting photochemical and thermal reactivity, primarily centered around the isoxazole ring.

Photochemical Reactivity: As mentioned earlier, isoxazoles are known to undergo photochemical rearrangements. researchgate.net Upon absorption of UV light, this compound could potentially isomerize to an oxazolopyridine derivative or undergo ring-opening to form nitrile ylides or other reactive intermediates. The photodegradation of isoxazole and its derivatives in aqueous solution upon UV irradiation has been documented, suggesting that the compound may be susceptible to photolysis. researchgate.netnih.govnih.gov

Thermal Reactivity: Thermal decomposition of isoxazoles typically proceeds via cleavage of the weak N-O bond. rsc.org Heating this compound to high temperatures could lead to its decomposition into smaller fragments. The specific products would depend on the decomposition pathway, which could involve rearrangements and eliminations. For instance, the thermal rearrangement of isoxazolo[2,3-a]pyridinium salts has been reported to yield furo[3,2-b]pyridines. rsc.org

Computational and Theoretical Investigations of 3,6 Dimethylisoxazolo 5,4 B Pyridin 4 Ol

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is fundamental to its chemical properties and reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to analyze its electronic landscape. Calculations using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p) are common for optimizing the molecular geometry and determining electronic properties. researchgate.netresearchgate.netresearchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. youtube.com Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For related heterocyclic systems, these calculations help in understanding their potential as inhibitors or reactants in various chemical transformations. researchgate.netnih.gov

The analysis extends to mapping the electron density surface to identify electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other reagents.

Table 1: Representative Molecular Orbital Energy Data for Heterocyclic Systems Data is representative of calculations performed on similar heterocyclic scaffolds.

ParameterCalculated Value (eV)Significance
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.2Electron-accepting capability
HOMO-LUMO Gap5.3Chemical reactivity & stability

Aromaticity and Tautomerism Studies of the Isoxazolo[5,4-b]pyridin-4-ol System

The isoxazolo[5,4-b]pyridin-4-ol scaffold can exist in different tautomeric forms, primarily the enol (-OH) form and the keto (-NH) form. Computational studies are essential for determining the relative stability of these tautomers. Theoretical calculations on related isoxazolone systems, such as 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, have shown that the keto (oxo) tautomer is often the most stable form. researchgate.netresearchgate.net These studies typically involve calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents to understand how the equilibrium is affected by the environment. researchgate.net

Prediction of Spectroscopic Properties from Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict the spectroscopic properties of molecules, which aids in the interpretation of experimental data. For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra. nih.gov Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and achieve better agreement with experimental results. nih.gov

Similarly, Gauge-Including Atomic Orbital (GIAO) methods are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. nih.gov These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds. researchgate.netnih.gov

Reaction Mechanism Elucidation and Transition State Modeling for Compound Transformations

Understanding the mechanisms of reactions involving the isoxazolopyridine scaffold is a significant area of computational research. DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. For instance, studies on the tandem Mannich–electrophilic amination reaction of related isoxazolones have used DFT to investigate the reaction's energetics and mechanism. researchgate.net

By modeling the geometry and energy of transition states, researchers can calculate activation barriers, which helps to explain reaction rates and regioselectivity. This predictive power is essential for optimizing reaction conditions and designing new synthetic routes for derivatives of this compound.

Solvent Effects and Intermolecular Interactions Modeling

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD, formerly SM8) are used to simulate the effects of a solvent on tautomeric equilibria, reaction energetics, and spectroscopic properties. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to account for bulk solvent effects.

Furthermore, modeling intermolecular interactions, such as hydrogen bonding or π-π stacking, is critical. In the context of drug design, molecular docking studies simulate the interaction of the compound with a biological target, like a protein's active site. nih.govnih.gov These simulations help to predict binding affinity and orientation, rationalizing the biological activity of related compounds and guiding the design of new, more potent analogues. mdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity or a specific property. For isoxazolone derivatives, QSRR models have been developed to understand their interaction with proteins like Human Serum Albumin (HSA). mdpi.com

In these studies, various molecular descriptors (e.g., lipophilicity, hydrogen-bond acceptors, van der Waals volume) are calculated and used to build a regression model against an experimentally measured property, such as chromatographic retention time. mdpi.com A successful QSRR model can then be used to predict the properties of new, unsynthesized compounds, accelerating the discovery process by prioritizing which derivatives to synthesize and test. mdpi.com

Table 2: Example of a QSRR Model Equation This is a representative model structure based on studies of related compounds. mdpi.com

PropertyModel Equation
HSA Affinity (log kHSA)c₀ + c₁(logP) + c₂(HBA) + c₃*(VdW)

Where logP is lipophilicity, HBA is the count of hydrogen bond acceptors, and VdW is the van der Waals volume.

Conformational Analysis and Molecular Dynamics Simulations

For flexible molecules, understanding the accessible conformations is crucial. Conformational analysis involves systematically exploring the potential energy surface to find low-energy conformers. For fused heterocyclic systems, this can include analyzing the planarity or puckering of the rings. mdpi.comnih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. nih.gov In drug discovery research, MD simulations are performed on ligand-protein complexes obtained from docking to assess their stability. nih.gov By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, researchers can verify if the ligand remains stably bound in the active site and identify which parts of the molecule and protein are most flexible. nih.gov These simulations provide deep insights into the dynamic nature of molecular interactions. nih.gov

Advanced Spectroscopic and Analytical Techniques for Mechanistic and Structural Research on 3,6 Dimethylisoxazolo 5,4 B Pyridin 4 Ol

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) for Complex Structure and Dynamic Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex organic molecules like 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, two-dimensional (2D) experiments are crucial for assembling the molecular framework. core.ac.uk

Key 2D NMR techniques and their applications include:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in confirming the connectivity between the proton on the pyridine (B92270) ring (H7) and potentially showing long-range coupling to the methyl group at position 6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu It allows for the definitive assignment of each proton signal to its attached carbon atom, such as linking the methyl proton signals to the methyl carbon signals at positions 3 and 6, and the H7 proton to the C7 carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for mapping the complete carbon skeleton. It detects longer-range correlations between protons and carbons (typically ²JCH and ³JCH), enabling connections to be made to quaternary carbons (like C3, C3a, C4, C6, and C7a) that are invisible in HSQC spectra. columbia.edu For instance, correlations from the C3-methyl protons to C3 and C3a, and from the H7 proton to C5 and C6 would be critical for confirming the fused ring system. core.ac.uk

Furthermore, NMR can be used to study dynamic processes such as the keto-enol tautomerism inherent to the pyridin-4-ol moiety. The molecule can exist in equilibrium between the pyridin-4-ol form and its 1H-pyridin-4-one tautomer. Variable temperature NMR studies can provide insight into the thermodynamics of this equilibrium and the rate of exchange. The presence of a broad O-H or N-H signal, whose chemical shift is dependent on concentration and temperature, can also indicate the predominant tautomeric form in a given solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

PositionAtomPredicted δ (ppm)Key HMBC Correlations (from ¹H at position to ¹³C at position)
3C~158.0-
3-CH₃¹H~2.5C3, C3a
3aC~110.0-
4C~175.0 (pyridone)-
5C~115.0-
6C~150.0-
6-CH₃¹H~2.4C5, C6, C7
7C~140.0-
7¹H~8.0C5, C6, C7a
7aC~160.0-
4-OH/NH¹HVariableC3a, C4, C5

High-Resolution Mass Spectrometry for Reaction Pathway Intermediates and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool for the characterization of this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. beilstein-journals.org This capability is essential for unequivocally confirming the molecular formula of the final product, C₉H₈N₂O₂.

During synthetic development, on-line reaction monitoring by MS can be employed to track the consumption of reactants and the formation of products in real-time. nih.govnih.gov This approach is invaluable for identifying transient intermediates that may not be isolable, thus providing direct evidence for proposed reaction mechanisms. nih.gov By coupling a mass spectrometer to the reaction vessel, chemists can gain insights into reaction kinetics and optimize conditions to maximize yield and minimize byproduct formation. purdue.edu

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₈N₂O₂
Exact Mass (Monoisotopic)176.0586
Calculated m/z for [M+H]⁺177.0664
Calculated m/z for [M+Na]⁺199.0483
Potential Key FragmentsLoss of CH₃, CO, cleavage of isoxazole (B147169) ring

X-ray Crystallography for Solid-State Structure, Conformation, and Supramolecular Arrangements

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would unambiguously confirm the connectivity and bond lengths of this compound, and crucially, would identify the specific tautomer (pyridin-4-ol vs. 1H-pyridin-4-one) present in the solid state. mdpi.comresearchgate.net

Beyond the individual molecule, crystallography reveals the supramolecular architecture, detailing how molecules pack together in the crystal lattice. nih.gov For this compound, hydrogen bonding is expected to be a dominant intermolecular force. umich.edu The pyridin-4-one tautomer, in particular, is known to form robust, centrosymmetric hydrogen-bonded dimers via N-H···O interactions, a motif known as the pyridone homosynthon. nih.gov Analysis of the crystal structure would reveal the geometry of these hydrogen bonds. Other weaker interactions, such as π-π stacking between the aromatic rings or C-H···O/N interactions, could also play a role in stabilizing the crystal packing. uni-regensburg.de This detailed solid-state information is critical for understanding physical properties like melting point, solubility, and polymorphism.

Table 3: Representative Crystallographic Parameters for a Heterocyclic Compound

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit
Z (Molecules per unit cell)Number of molecules in the unit cell
Hydrogen Bond GeometryDonor-Acceptor distance (e.g., N···O ~2.8 Å) and angle
Dihedral AnglesDescribes the twist/planarity between the fused rings

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of functional groups. nih.govmdpi.com These techniques are highly effective for identifying key structural features and for monitoring the progress of a chemical reaction. nih.gov

For this compound, the spectra would be dominated by vibrations characteristic of the fused aromatic system and the methyl substituents. Crucially, FT-IR would allow for the differentiation of the two principal tautomers. The pyridin-4-ol form would exhibit a characteristic broad O-H stretching band (around 3200-3400 cm⁻¹), while the 1H-pyridin-4-one form would show a strong C=O stretching vibration (around 1650-1680 cm⁻¹) and a distinct N-H stretching band.

In-situ FT-IR spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of reactions. mt.comyoutube.comxjtu.edu.cn By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, one can track the disappearance of reactant signals and the appearance of product signals. atomfair.com For example, during the cyclization step to form the pyridine ring, the appearance of the pyridone C=O stretch could be monitored to determine reaction kinetics and endpoint. xjtu.edu.cn

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Tautomers

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
O-H (in -ol form)Stretching3200 - 3400 (broad)
N-H (in -one form)Stretching3100 - 3300
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (in -one form)Stretching1650 - 1680 (strong)
C=N, C=C (ring)Stretching1500 - 1640
C-OStretching1200 - 1300

Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Complex Mixture Analysis in Synthetic Development

During the synthesis of this compound, the reaction mixture is often complex, containing unreacted starting materials, intermediates, the desired product, and various byproducts. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing these mixtures. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable components in the reaction mixture. lgcstandards.com The gas chromatograph separates the components based on their boiling points and polarity, and the mass spectrometer provides mass information for each separated peak, allowing for their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is one of the most powerful and widely used techniques in pharmaceutical analysis for impurity profiling. ijprajournal.comchimia.ch It separates compounds in the liquid phase, making it suitable for non-volatile and thermally sensitive molecules like the target compound. The LC separates the product from impurities, and the MS provides molecular weight information for identification. nih.gov

Liquid Chromatography-NMR (LC-NMR): For challenging structural elucidations where MS data is insufficient, LC-NMR is an invaluable tool. chimia.ch This technique involves physically coupling an HPLC system to an NMR spectrometer. Fractions from the LC are automatically transferred to the NMR for full structural analysis. This allows for the definitive identification of unknown impurities or isomers without the need for time-consuming isolation and purification of each component. nih.gov

These hyphenated methods are critical for developing robust and efficient synthetic routes, ensuring the purity of the final compound, and meeting regulatory requirements for impurity profiling. lgcstandards.com

Exploration of 3,6 Dimethylisoxazolo 5,4 B Pyridin 4 Ol As a Versatile Chemical Scaffold and Building Block

Design and Synthesis of Novel Derivatives and Analogues

The isoxazolo[5,4-b]pyridine (B12869864) core is a key structural motif whose synthesis and derivatization are central to developing new functional molecules. Researchers have devised several efficient strategies for constructing this bicyclic system, often involving the cyclization of appropriately substituted pyridine (B92270) or isoxazole (B147169) precursors.

Common synthetic approaches include the condensation of 5-aminoisoxazoles with dicarbonyl compounds or their equivalents. For instance, the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid, followed by cyclization, yields ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates. researchgate.net Hydrolysis of the ester group can then provide the corresponding carboxylic acids. researchgate.net Modern synthetic methods have focused on improving efficiency and environmental friendliness. One-pot reactions under ultrasound irradiation, using acetic acid as both a solvent and a catalyst, have been developed for the synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326). researchgate.net This approach offers advantages such as short reaction times, high yields, and easier product purification. researchgate.net

The derivatization of the core scaffold allows for the fine-tuning of its properties. For example, N-alkylation, N-acylation, and N-sulfonation reactions on related isoxazolo[3,4-b]pyridin-3(1H)-one systems have been reported to produce derivatives with specific biological activities. researchgate.net Furthermore, scaffold hopping strategies, where the isoxazolo[5,4-b]pyridine core might replace other heterocyclic systems like in pyrazolo[3,4-b]pyridine-based kinase inhibitors, represent a rational design approach to discovering novel functional molecules. nih.gov

Table 1: Selected Synthetic Strategies for Isoxazolo[5,4-b]pyridine Derivatives

Strategy Starting Materials Key Features Reference
Condensation-Cyclization 5-Aminoisoxazoles, Diethyl 2-oxosuccinate sodium salt Forms substituted 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates. researchgate.net
One-Pot Ultrasound Synthesis Aryl glyoxals, 5-Aminoisoxazoles, Malononitrile Green chemistry approach; uses acetic acid as catalyst and solvent. researchgate.net researchgate.net
Tandem Knoevenagel/Michael Addition 5-Amino-3-methylisoxazole (B44965), Aromatic aldehydes, Benzyl amine Brønsted acid-catalyzed three-component reaction for fused spirooxindole derivatives. researchgate.net researchgate.net

Application in Supramolecular Chemistry and Host-Guest Systems

The structural features of the 3,6-dimethylisoxazolo[5,4-b]pyridin-4-ol scaffold make it an intriguing candidate for applications in supramolecular chemistry. The presence of a pyridine nitrogen atom provides a key site for directional interactions, particularly hydrogen and halogen bonding.

Research on analogous heterocyclic systems has demonstrated the power of combining these non-covalent interactions to construct predictable, extended architectures. nih.gov In one study, a scaffold containing both a pyridine and an aminopyrimidine moiety was co-crystallized with halogenated benzoic acids. nih.gov The resulting supramolecular assembly was directed by a hierarchy of interactions: strong O–H⋯N and N–H⋯O hydrogen bonds formed a primary dimer between the carboxylic acid and aminopyrimidine groups, while a weaker C–I⋯N halogen bond between the iodine atom and the pyridyl nitrogen organized these dimers into one-dimensional chains. nih.gov

The this compound scaffold possesses similar functionalities. The pyridin-4-ol moiety can exist in tautomeric equilibrium with its pyridone form, offering both hydrogen bond donor (N-H, O-H) and acceptor (N, C=O) sites. The pyridine nitrogen within the fused ring system is also a potential halogen bond acceptor. This multiplicity of interaction sites could be exploited to design complex host-guest systems and self-assembled materials with specific topologies and functions.

Development as Ligands for Catalysis and Coordination Chemistry

The nitrogen atoms embedded within the isoxazolo[5,4-b]pyridine framework make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen, in particular, possesses a lone pair of electrons that can readily coordinate to metal centers.

The utility of related fused pyridine heterocycles as ligands is well-established. For example, the imidazo[4,5-b]pyridine scaffold is noted for its capacity to act as a metal-coordinating platform, a feature that has been explored in the design of biologically active compounds targeting metalloenzymes. nih.gov The presence of multiple nitrogen atoms within these heterocyclic cores enhances their versatility as ligands, allowing for various binding modes (e.g., monodentate, bidentate) depending on the specific derivative and metal ion. nih.gov

For this compound, the pyridine nitrogen and the oxygen of the hydroxyl/keto group could potentially act as a bidentate chelate, forming stable complexes with a range of transition metals. Such metal complexes could find applications in homogeneous catalysis, where the electronic properties of the ligand can be tuned by modifying substituents on the scaffold to influence the catalytic activity and selectivity of the metal center.

Integration into Advanced Materials Science Research (e.g., functional polymers, organic semiconductors)

Fused heterocyclic compounds are increasingly being investigated for their potential in advanced materials, particularly in the field of organic electronics. The isoxazolo[5,4-b]pyridine scaffold is considered significant for the development of new materials due to its inherent electronic and photophysical properties. bohrium.com

Derivatives of oxazolo[4,5-b]pyridine (B1248351), a closely related isomer, have been identified as promising candidates for the construction of Light Emitting Diode (LED) devices because many show strong fluorescence emission in the visible region of the spectrum. researchgate.net The charge-transfer character of their fluorescence is a key property for such applications. researchgate.net Research on other push-pull heterocyclic systems, such as substituted purines, has shown that chemical modification can yield materials with high fluorescence quantum yields (up to 91% in solution) and bipolar charge-transporting abilities. nih.gov These characteristics are highly desirable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

By analogy, the this compound core could be integrated into functional polymers or used as a building block for small-molecule organic semiconductors. Introducing electron-donating and electron-withdrawing groups at different positions on the scaffold would create push-pull systems with tailored energy levels (HOMO/LUMO) and optical properties, making them suitable for a range of optoelectronic applications.

Potential in Agrochemical Research as a Structural Motif

Heterocyclic compounds are a cornerstone of modern agrochemical research, with a large percentage of commercial pesticides and herbicides containing at least one heterocyclic ring. nih.gov The isoxazolo[5,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, and this status extends to agrochemical discovery due to the wide range of biological activities associated with related compounds. nih.gov

For example, N-substituted derivatives of the isomeric 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have demonstrated antibacterial and antifungal properties. researchgate.net The isoxazole ring itself is a well-known pharmacophore present in numerous bioactive molecules. The fusion of this ring with a pyridine moiety can enhance stability, modulate solubility, and provide new interaction points with biological targets.

Therefore, derivatives of this compound are logical candidates for screening in agrochemical research programs. By synthesizing a library of analogues with diverse substituents, it may be possible to identify novel compounds with potent herbicidal, fungicidal, or insecticidal activity.

Use in Chemical Biology for Probe Development

The development of molecular probes is essential for interrogating complex biological systems. Fluorescent probes, in particular, allow for the visualization of cellular components and the real-time tracking of biological processes. The inherent fluorescence of many oxazolopyridine derivatives makes them attractive scaffolds for creating such tools. researchgate.net

The photophysical properties of these heterocycles are often sensitive to their local environment. For instance, the spectral characteristics of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine have been shown to be influenced by solvent polarity and pH. nih.gov This sensitivity can be harnessed for probe development. A derivative of this compound could be designed to report on changes in the microenvironment of a cell, such as binding to a target protein or entering a hydrophobic lipid membrane, through a measurable change in its fluorescence emission (e.g., wavelength, intensity, or lifetime). The pyridin-4-ol group, with its potential for protonation, could also be used to create probes that are sensitive to pH changes in specific cellular compartments.

Photophysical Investigations for Optoelectronic Applications

The study of the photophysical properties of isoxazolopyridine derivatives is crucial for unlocking their potential in optoelectronic applications. Research on the related oxazolo[4,5-b]pyridine family has revealed important structure-property relationships. researchgate.net

The fluorescence behavior often exhibits a strong charge-transfer (CT) character, which is sensitive to both solvent polarity and the electronic nature of substituents. researchgate.net For example, introducing electron-donating or electron-withdrawing groups can significantly alter the ground and excited state dipole moments, thereby tuning the emission color and efficiency. researchgate.net Prototropic studies on derivatives like 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) show that protonation can occur at different sites (pyridine nitrogen, substituent nitrogen), leading to the formation of multiple distinct cationic species, each with its own unique spectral signature. nih.gov Unlike some related compounds, DMAPOP does not exhibit twisted intramolecular charge transfer (TICT) emission in protic solvents. nih.gov

These investigations provide a framework for studying this compound and its derivatives. By systematically analyzing their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various environments, a comprehensive understanding of their photophysics can be built. This knowledge is essential for designing molecules with optimized properties for applications such as OLED emitters, fluorescent sensors, and nonlinear optical materials.

Table 2: Photophysical Characteristics of a Related Oxazolopyridine Derivative (DMAPOP)

Property Observation Significance Reference
Solvatochromism Emission spectra shift depending on solvent polarity. Indicates a change in dipole moment upon excitation, characteristic of a charge-transfer state. nih.gov
Emission Emits a single fluorescence band in both aprotic and protic solvents. Absence of hydrogen-bond-induced TICT emission distinguishes it from some analogues. nih.gov

| Prototropism | Forms two types of monocations and three types of dications upon protonation in ground and excited states. | Demonstrates pH-sensitive spectral properties, useful for sensor applications. | nih.gov |

Future Directions and Emerging Research Paradigms for Isoxazolo 5,4 B Pyridin 4 Ol Chemistry

Automation and Robotics in Synthetic Chemistry of the Compound

The synthesis of complex molecules like 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol is traditionally a labor-intensive process. However, the advent of automation and robotics promises to accelerate discovery and optimization in this area. Autonomous robotic laboratories have the potential to transform chemical synthesis by enabling high-throughput experimentation and data-driven decision-making. nih.gov

A modular autonomous platform, utilizing mobile robots to connect separate synthesis and analysis modules, can be envisioned for the exploratory synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives. nih.gov These free-roaming robots can operate various instruments, such as automated synthesis platforms (e.g., Chemspeed ISynth), UPLC-MS for analysis, and NMR spectrometers for structural confirmation. nih.gov This setup allows for a continuous, closed-loop workflow where the system performs a reaction, analyzes the outcome, and uses artificial intelligence to decide the next set of experimental conditions. youtube.com This autonomous approach significantly accelerates the process of optimizing reaction conditions, screening for new derivatives, and discovering novel synthetic routes, moving beyond simple automation to genuine autonomous discovery. nih.govyoutube.com

Table 1: Conceptual Workflow for Automated Synthesis of this compound Derivatives

Step Action Robotic Module Purpose
1. Planning AI algorithm designs a set of experiments based on starting materials and target derivatives. Central Controller To explore the reaction space for synthesizing novel isoxazolo[5,4-b]pyridines.
2. Synthesis A mobile robot transports reagents to an automated synthesis platform which executes the planned reactions under various conditions (e.g., temperature, catalysts). Synthesis Module & Mobile Robot To perform the chemical reactions required to create the target compounds. nih.gov
3. Sample Handling A second mobile robot retrieves the reaction products and prepares them for analysis. Mobile Robot To link the synthesis and analysis stages of the workflow. nih.gov
4. Analysis The robot delivers samples to UPLC-MS and NMR instruments for purification and characterization. Analysis Modules (UPLC-MS, NMR) To determine the yield, purity, and structure of the synthesized products. nih.gov

| 5. Decision | The analytical data is fed back to the AI algorithm, which interprets the results and plans the next iteration of experiments to optimize the synthesis. | Central Controller & AI | To enable autonomous, data-driven optimization of the synthetic process. youtube.com |

Machine Learning and Artificial Intelligence for Retrosynthetic Planning and Reaction Outcome Prediction

Artificial intelligence (AI) is revolutionizing organic chemistry, offering powerful tools for both forward and reverse synthesis prediction. nih.gov Traditional computer-aided synthesis planning often relied on rule-based expert systems, which could fail when ignoring the broader molecular context. nih.govresearchgate.net Modern deep neural networks, trained on millions of published chemical reactions, can learn to prioritize transformation rules and resolve reactivity conflicts, achieving high accuracy in retrosynthesis. nih.gov

Table 2: Machine Learning Prediction of Reaction Yield Using Isoxazole (B147169) Additives This table is based on data for predicting Buchwald-Hartwig amination yield, illustrating the capability of ML models to predict outcomes for reactions involving isoxazole structures. princeton.edu

Isoxazole Additive Structure Predicted Yield (%) Actual Yield (%) Error (%)
Isoxazole 12.1 10.0 2.1
3-Methylisoxazole 23.4 25.0 -1.6
5-Methylisoxazole 16.7 18.0 -1.3
3,5-Dimethylisoxazole 21.0 22.0 -1.0
3-Phenylisoxazole 14.5 13.0 1.5

Exploration of Unconventional Reactivity and Novel Transformations

Future research will undoubtedly focus on uncovering novel reactions and transformations of the isoxazolo[5,4-b]pyridine core to generate structural diversity and access new chemical space. The isoxazole ring itself is a versatile substrate for a range of unconventional reactions.

One promising avenue is photochemical rearrangement. Studies have shown that isoxazoles can undergo photoisomerization to generate highly reactive ketenimine intermediates. nih.gov These intermediates can be isolated or trapped in situ with nucleophiles like hydrazines to furnish entirely different heterocyclic systems, such as highly functionalized pyrazoles. nih.gov Applying such photochemical methods to this compound could provide a novel route to new classes of fused heterocycles.

Ring-opening reactions offer another strategy for functionalization. For instance, isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent, yielding valuable α-fluorocyanoketones under mild conditions. acs.org This transformation could be used to introduce fluorine and a reactive ketone functionality into the pyridine (B92270) portion of the fused system, opening up avenues for further derivatization.

Skeletal rearrangements are also a key area of exploration. Base-catalyzed transformations of isoxazoles into oxazoles have been reported, proceeding through intermediates like azirines. rsc.org More relevant to the fused system, a base-promoted Boulton–Katritzky rearrangement has been observed in isoxazolo[4,5-b]pyridines, converting them into 1,2,3-triazole derivatives. nih.gov Exploring similar rearrangements for the isoxazolo[5,4-b]pyridine scaffold could lead to otherwise inaccessible heterocyclic structures.

Table 3: Potential Novel Transformations of the Isoxazolo[5,4-b]pyridine Scaffold

Transformation Type Reagents/Conditions Potential Product Class Reference for Concept
Photochemical Rearrangement UV light (e.g., medium-pressure Hg-lamp), flow reactor Fused Pyrazole Derivatives nih.gov
Ring-Opening Fluorination Electrophilic Fluorinating Agent (e.g., Selectfluor) Functionalized Pyridinones with Fluoro- and Cyano- groups acs.org
Base-Catalyzed Ring Transformation Base (e.g., Cs₂CO₃), aprotic solvent Fused Oxazole Derivatives rsc.org

| Boulton–Katritzky Rearrangement | Base, Arylhydrazone derivative | Fused 1,2,3-Triazole Derivatives | nih.gov |

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and improve economic feasibility. rasayanjournal.co.inresearchgate.net For the synthesis of this compound and its analogs, several green strategies can be employed to create more sustainable routes. nih.gov

The use of alternative energy sources is another cornerstone of green synthesis. Microwave-assisted synthesis has been shown to be particularly effective for preparing pyridine and isoxazolo[5,4-b]pyridine derivatives. nih.govnih.gov Microwave irradiation often leads to dramatic reductions in reaction time—from hours to minutes—and can result in higher product yields compared to conventional heating methods. nih.gov Similarly, ultrasound irradiation has been utilized as an energy source to drive the synthesis of isoxazolo[5,4-b]pyridines, promoting reaction rates and selectivity. researchgate.net

Developing syntheses in environmentally benign solvents, or under solvent-free conditions, is also a key goal. researchgate.net A one-pot tandem reaction to produce isoxazolo[5,4-b]pyridines has been successfully performed in water, avoiding the use of hazardous organic solvents and simplifying the workup process. nih.gov Such protocols, which often proceed without any added catalyst, are highly desirable for both environmental and economic reasons. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Green Synthesis for Pyridine Derivatives Data adapted from a study on pyridine synthesis, illustrating the typical advantages of microwave irradiation. nih.gov

Compound Synthesis Method Time Yield (%)
5a Conventional Heating 6 hours 84
Microwave Irradiation 7 minutes 93
5b Conventional Heating 8 hours 83
Microwave Irradiation 7 minutes 94
5c Conventional Heating 9 hours 73

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Science

The future potential of this compound is best realized through interdisciplinary collaboration, particularly at the nexus of organic synthesis, materials science, and computational science.

From a materials science perspective, the fused aromatic structure of the isoxazolo[5,4-b]pyridine core is suggestive of potential applications in organic electronics. Heterocyclic compounds with extended π-conjugation are known to exhibit interesting photophysical properties, such as fluorescence, and have been explored for use in light-emitting devices and as molecular wires. researchgate.net Future research could involve synthesizing derivatives of this compound with extended conjugation and evaluating their properties for applications as organic light-emitting diodes (OLEDs), sensors, or photofunctional materials.

Computational science provides the tools to guide these explorations. Quantum chemical methods like Density Functional Theory (DFT) can be used to predict the electronic structure, molecular orbitals (HOMO/LUMO), and photophysical properties of designed molecules before they are synthesized. princeton.edumdpi.com Computational studies can also elucidate reaction mechanisms, as demonstrated in the study of rearrangements in related heterocyclic systems, and help rationalize structure-activity relationships. nih.govmdpi.com These in silico predictions can significantly rationalize and accelerate the experimental design-synthesis-test cycle.

This synergy allows for a powerful research paradigm: computational science can predict derivatives with desirable material properties, organic chemistry can provide the synthetic routes to create them, and materials science can characterize their performance, leading to the targeted development of novel functional materials based on the isoxazolo[5,4-b]pyridine scaffold.

Table 5: Illustrative Interdisciplinary Research Questions

Research Field Key Question Approach Potential Outcome
Materials Science Can derivatives of this compound function as organic emitters? Synthesize derivatives with extended π-systems. Measure fluorescence quantum yields, emission spectra, and device performance. Development of new materials for OLEDs or fluorescent probes. researchgate.net
Computational Science What structural modifications will tune the emission wavelength from blue to red? Use DFT and time-dependent DFT (TD-DFT) to calculate the HOMO-LUMO gap and excited state properties of virtual derivatives. A predictive model to guide the synthesis of compounds with specific, targeted colors of emission.

| Organic Chemistry | How can we efficiently synthesize the computationally designed target molecules? | Develop novel, high-yield synthetic routes (e.g., using cross-coupling or C-H activation) to access the computationally-guided structures. | A library of novel isoxazolo[5,4-b]pyridine derivatives with tailored optoelectronic properties. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol?

A multi-component condensation approach using 3-methylisoxazol-5-amine, salicylaldehyde, and N-aryl-3-oxobutanamides in ethanol with ytterbium triflate as a catalyst is effective. The reaction proceeds at room temperature over 48 hours, yielding carboxamide derivatives with high purity (72–77% yields). Recrystallization from DMF-EtOH (1:1) ensures purity, validated by NMR and mass spectrometry . Alternative routes involve 2,2,6-trimethyl-4H-1,3-dioxin-4-one and 5-amino-3-methylisoxazole under acidic catalysis (e.g., p-toluenesulfonic acid or iodine) .

Advanced: How can researchers optimize synthetic yields of this compound derivatives under varying catalytic conditions?

Systematic screening of Lewis acid catalysts (e.g., Yb(OTf)₃ vs. Sc(OTf)₃) and solvent systems (e.g., ethanol vs. acetonitrile) is critical. Evidence shows that ytterbium triflate in ethanol achieves higher regioselectivity for the isoxazolopyridine core . Reaction time optimization (24–72 hours) and stoichiometric adjustments (1:1.2 molar ratio of amine to aldehyde) can mitigate side reactions. Post-synthetic purification via column chromatography or recrystallization improves yields .

Basic: What spectroscopic techniques are essential for structural characterization of this compound derivatives?

¹H and ¹³C NMR are indispensable for confirming substitution patterns and regiochemistry. Key diagnostic signals include:

  • ¹H NMR : Methyl groups at δ 2.3–2.6 ppm (singlet for C3 and C6 methyl), aromatic protons at δ 6.8–8.2 ppm .
  • ¹³C NMR : Carbonyl carbons (C4-OH) at δ 160–165 ppm, isoxazole ring carbons at δ 95–110 ppm .
    Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., m/z 415.56 for carboxamide derivatives) .

Advanced: What strategies resolve contradictions in biological activity data for isoxazolopyridine derivatives?

Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions (e.g., cell line variability, incubation time). For example:

  • MTT vs. ELISA assays : Optimize cell density (5,000–10,000 cells/well) and incubation periods (24–72 hours) to align with compound stability .
  • Topoisomerase IIα inhibition : Use plasmid relaxation assays to validate direct enzyme targeting vs. indirect phosphorylation effects .
    Dose-response curves (0.1–100 µM) and triplicate replicates enhance reproducibility .

Advanced: How to design experiments for studying the structure-activity relationship (SAR) of 3,6-Dimethylisoxazolopyridine analogs?

  • Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at C5/C6 to modulate electronic effects .
  • Bioisosteric replacement : Replace the isoxazole ring with oxazole or thiazole to assess heterocycle influence on binding .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with topoisomerase IIα binding affinity .

Basic: What are the key challenges in purifying this compound derivatives?

Low solubility in common solvents (e.g., water, hexane) necessitates polar aprotic solvents like DMF or DMSO for recrystallization. Gradient elution (hexane:ethyl acetate 4:1 to 1:1) in silica gel chromatography resolves closely related impurities . Purity validation via HPLC (C18 column, acetonitrile-water gradient) ensures ≥95% purity .

Advanced: How do reaction mechanisms for isoxazolopyridine synthesis influence regioselectivity?

The LANCA three-component reaction involves:

Knoevenagel condensation : Formation of β-ketoenamide intermediates.

Cyclization : Acid-catalyzed intramolecular cyclization to form the isoxazole ring .
Regioselectivity is governed by steric hindrance at C3/C6 positions and electronic effects of substituents. DFT calculations (e.g., Gaussian 09) can predict favored pathways .

Basic: What are the recommended storage conditions for this compound?

Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for long-term storage (>2 years) .

Advanced: How can flow chemistry improve the scalability of isoxazolopyridine synthesis?

Continuous flow reactors with residence times <30 minutes enhance heat/mass transfer, reducing side products. Example parameters:

  • Temperature : 80–100°C.
  • Catalyst : Immobilized Yb(OTf)₃ on silica gel.
  • Yield : 85–90% with >99% conversion .

Advanced: What computational tools predict the physicochemical properties of 3,6-Dimethylisoxazolopyridines?

  • Lipinski’s Rule of Five : SwissADME predicts logP (1.5–3.5), molecular weight (<500 Da), and hydrogen bond donors (<5) for drug-likeness .
  • Solubility : COSMO-RS simulations in water and DMSO guide formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.